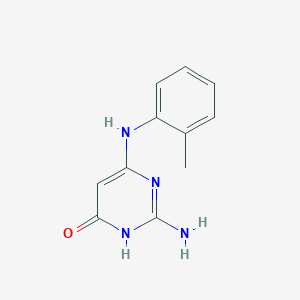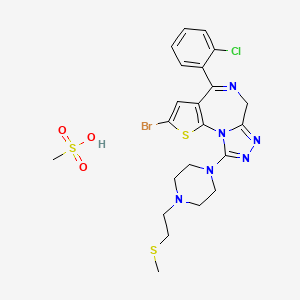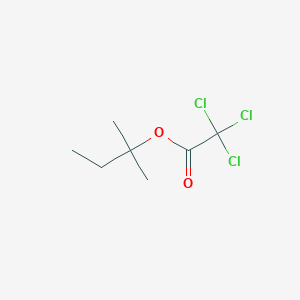
Acetic acid, trichloro, 1,1-dimethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trichloro, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 and a molecular weight of 233.52 g/mol . This compound is a derivative of acetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms, and the esterification involves a 1,1-dimethylpropyl group. It is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
The synthesis of acetic acid, trichloro, 1,1-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,1-dimethylpropanol. The reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows:
Trichloroacetic acid+1,1-dimethylpropanolH2SO4Acetic acid, trichloro, 1,1-dimethylpropyl ester+H2O
Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity. These methods often include distillation and purification steps to isolate the desired ester.
Analyse Chemischer Reaktionen
Acetic acid, trichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze back to trichloroacetic acid and 1,1-dimethylpropanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
Acetic acid, trichloro, 1,1-dimethylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound can be used in biochemical assays and studies involving ester hydrolysis and enzyme activity.
Wirkmechanismus
The mechanism of action of acetic acid, trichloro, 1,1-dimethylpropyl ester primarily involves its reactivity as an ester. In biochemical contexts, esterases can hydrolyze the ester bond, releasing trichloroacetic acid and 1,1-dimethylpropanol. The trichloroacetic acid can then participate in various metabolic pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Acetic acid, trichloro, 1,1-dimethylpropyl ester can be compared with other similar compounds, such as:
Trichloroacetic acid: A strong acid used in biochemistry for protein precipitation and as a chemical peel in dermatology.
Acetic acid, dichloro, 1,1-dimethylpropyl ester: A related ester with two chlorine atoms, differing in reactivity and applications.
Acetic acid, chloro, 1,1-dimethylethyl ester: Another related ester with a single chlorine atom, used in different chemical reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of three chlorine atoms, making it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
90380-56-6 |
|---|---|
Molekularformel |
C7H11Cl3O2 |
Molekulargewicht |
233.5 g/mol |
IUPAC-Name |
2-methylbutan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3 |
InChI-Schlüssel |
IOFGLFCKRVLSBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


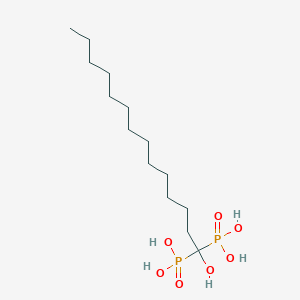
![S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14349229.png)
![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
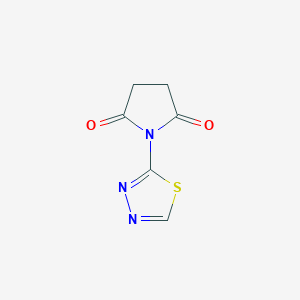
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)

![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
